

Physicochemical Characterization of PEG-6 Stearate: An In-depth Technical Guide

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Compound of Interest

Compound Name: PEG-6 stearate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **PEG-6 Stearate**, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and chemical industries. This document details the essential characteristics, experimental methodologies for their determination, and relevant data presented in a clear, structured format to support research and development activities.

Chemical and Physical Properties

PEG-6 Stearate is the ester of stearic acid and polyethylene glycol, where the polyethylene glycol moiety has an average of six repeating ethylene oxide units.^[1] Its amphiphilic nature, arising from the hydrophobic stearyl tail and the hydrophilic polyethylene glycol head, dictates its function as an effective emulsifier, solubilizer, and wetting agent.^{[2][3]}

Table 1: General Physicochemical Properties of PEG-6 Stearate

Property	Value/Description	Source(s)
Chemical Name	Polyoxyethylene (6) Monostearate	[4]
INCI Name	PEG-6 STEARATE	[5]
CAS Number	9004-99-3 (generic), 10108-28-8	[4][6]
Molecular Formula	C ₃₀ H ₆₀ O ₈	[7]
Average Molecular Weight	~548.8 g/mol	[7]
Physical State	Soft to waxy solid, white to tan in color.	[1]

Table 2: Quantitative Physicochemical Data for PEG-6 Stearate

Parameter	Value	Experimental Method	Source(s)
Melting Point	15-20 °C (estimated for PEG-6)	Capillary Method / DSC	[8]
HLB Value	9.0 - 10.0	Griffin's or Davies' Method	-
Solubility	Soluble in water and ethanol.	Visual Inspection	-
Critical Micelle Concentration (CMC)	Data not available. See Section 3.2 for determination protocol.	Surface Tension, Fluorescence Spectroscopy	-

Note: A specific melting point for **PEG-6 Stearate** is not readily available in the literature. The provided range is based on the melting point of PEG-6. The actual melting point may vary depending on the purity and polydispersity of the sample.

Visualization of Key Attributes

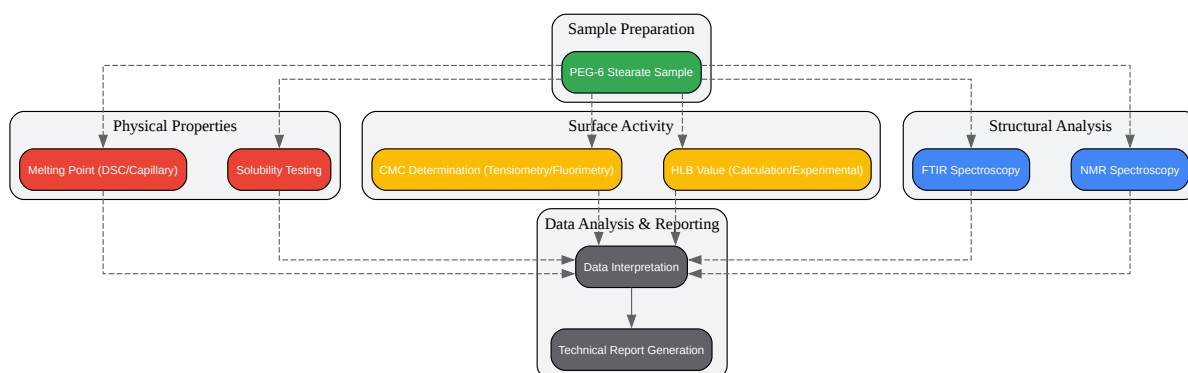
Chemical Structure

The chemical structure of **PEG-6 Stearate** illustrates the covalent linkage between the hydrophilic polyethylene glycol chain and the lipophilic stearic acid tail.

Figure 1. Chemical Structure of **PEG-6 Stearate**.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of **PEG-6 Stearate**.



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Figure 2. Workflow for **PEG-6 Stearate** Characterization.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of **PEG-6 Stearate** are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **PEG-6 Stearate** transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus with a calibrated thermometer or digital temperature sensor.
- Capillary tubes (sealed at one end).
- Spatula.
- Mortar and pestle.

Procedure:

- Ensure the **PEG-6 Stearate** sample is dry and finely powdered using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a slow, controlled value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating and record the temperature at which the last solid particle melts (the completion of melting).
- The melting range is reported as the interval between these two temperatures.

- Perform the measurement in triplicate and report the average range.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which **PEG-6 Stearate** monomers begin to form micelles in an aqueous solution. As a specific CMC value for **PEG-6 Stearate** is not readily available in the literature, this experimental protocol is provided.

Apparatus:

- Tensiometer (Du Noüy ring or Wilhelmy plate method).
- Precision balance.
- Volumetric flasks and pipettes.
- Magnetic stirrer and stir bars.
- Temperature-controlled water bath.

Procedure:

- Prepare a stock solution of **PEG-6 Stearate** in deionized water (e.g., 1 mg/mL).
- Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10^{-6} to 10^{-2} M).
- Calibrate the tensiometer with deionized water at a constant temperature (e.g., 25 °C).
- Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize cross-contamination.
- Allow the surface tension reading to stabilize before recording the value for each concentration.
- Plot the surface tension (γ) as a function of the logarithm of the **PEG-6 Stearate** concentration ($\log C$).

- The resulting plot will typically show a region where surface tension decreases linearly with $\log C$, followed by a plateau or a region with a much smaller slope.
- The CMC is determined from the intersection of the two linear portions of the graph.[9]

Spectroscopic Characterization

Objective: To identify the functional groups present in the **PEG-6 Stearate** molecule.

Apparatus:

- FTIR spectrometer with an appropriate detector.
- Sample holder (e.g., KBr pellets or ATR accessory).

Procedure (using ATR accessory):

- Obtain a background spectrum of the clean ATR crystal.
- Place a small amount of the **PEG-6 Stearate** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).
- Identify the characteristic absorption bands corresponding to the functional groups of **PEG-6 Stearate**.

Expected Characteristic Peaks:

- $\sim 3400 \text{ cm}^{-1}$: O-H stretching (from the terminal hydroxyl group of the PEG chain).
- ~ 2920 and $\sim 2850 \text{ cm}^{-1}$: C-H stretching (from the alkyl chain of stearic acid and the ethylene groups of PEG).
- $\sim 1735 \text{ cm}^{-1}$: C=O stretching (from the ester linkage).
- $\sim 1100 \text{ cm}^{-1}$: C-O-C stretching (from the ether linkages of the PEG backbone).

Objective: To elucidate the molecular structure of **PEG-6 Stearate** and confirm the esterification.

Apparatus:

- NMR spectrometer (e.g., 400 or 500 MHz).
- NMR tubes.
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

Procedure for ^1H NMR:

- Dissolve an accurately weighed amount of **PEG-6 Stearate** in a suitable deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum.
- Process the spectrum (phasing, baseline correction, and integration).
- Assign the chemical shifts to the corresponding protons in the molecule.

Expected Characteristic ^1H NMR Chemical Shifts (in CDCl_3):

- ~0.88 ppm (triplet): $-\text{CH}_3$ protons of the stearate chain.
- ~1.25 ppm (multiplet): $-(\text{CH}_2)_{14}-$ protons of the stearate chain.
- ~1.63 ppm (quintet): $-\text{CH}_2-\text{CH}_2-\text{COO}-$ protons of the stearate chain.
- ~2.32 ppm (triplet): $-\text{CH}_2-\text{COO}-$ protons of the stearate chain.
- ~3.64 ppm (singlet/multiplet): $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ protons of the PEG backbone.
- ~4.2 ppm (triplet): $-\text{COO}-\text{CH}_2-$ protons adjacent to the ester group.

Application in Drug Development

PEG-6 Stearate's favorable physicochemical properties, such as its emulsifying and solubilizing capabilities, make it a valuable excipient in various pharmaceutical formulations. It can be employed to:

- Enhance the solubility and bioavailability of poorly water-soluble drugs.
- Formulate stable oil-in-water (o/w) emulsions for topical and parenteral drug delivery.
- Act as a plasticizer in solid dosage forms.
- Serve as a component in self-emulsifying drug delivery systems (SEDDS).

The understanding and characterization of its fundamental properties, as outlined in this guide, are crucial for the rational design and development of effective and stable drug delivery systems. No specific signaling pathways are directly modulated by **PEG-6 Stearate** itself, as it primarily functions as an inactive excipient. Its role is to facilitate the delivery of the active pharmaceutical ingredient (API) to its biological target. The interaction of the API with its target would then initiate any relevant signaling pathways.

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